3-Cyano-2-fluoro-4-methoxybenzoic acid
Overview
Description
3-Cyano-2-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C9H6FNO3. It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a methoxy group (-OCH3) attached to a benzoic acid core.
Mechanism of Action
Target of Action
It is known that the compound can undergo various reactions, suggesting that it may interact with a variety of molecular targets .
Mode of Action
The fluoride substituent in 3-Cyano-2-fluoro-4-methoxybenzoic acid enables nucleophilic aromatic substitution . This suggests that the compound may interact with its targets through a mechanism involving the donation of an electron pair to an electrophile .
Biochemical Pathways
The compound can undergo various reactions, including fischer esterification, which could potentially affect a variety of biochemical pathways .
Result of Action
The compound’s ability to undergo various reactions suggests that it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that the fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-4-methoxybenzoic acid, followed by reduction to form the corresponding amine. This amine is then converted to the cyano derivative through a Sandmeyer reaction, which involves the use of copper(I) cyanide .
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the above synthetic routes to achieve higher yields and purity. This often involves the use of advanced catalytic systems and controlled reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under suitable conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The cyano group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of nucleophiles such as amines or thiols in the presence of a base.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Reduction: Often employs reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acids.
Esterification: Methyl esters.
Reduction: Amino derivatives.
Scientific Research Applications
3-Cyano-2-fluoro-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Lacks the cyano group, making it less reactive in certain nucleophilic addition reactions.
3-Fluoro-4-methoxybenzoic acid: Similar structure but without the cyano group, affecting its chemical behavior and applications.
3-Cyano-4-fluoro-2-methoxybenzoic acid: Positional isomer with different reactivity due to the placement of functional groups.
Uniqueness
3-Cyano-2-fluoro-4-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
3-cyano-2-fluoro-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCJVYVIYGWZFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840481-53-0 | |
Record name | 3-cyano-2-fluoro-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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